molecular formula C8H12O2 B1283027 2-Methylcyclohex-1-ene-1-carboxylic acid CAS No. 67824-86-6

2-Methylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B1283027
CAS No.: 67824-86-6
M. Wt: 140.18 g/mol
InChI Key: YIKQQGWDQHQECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylcyclohex-1-ene-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexene ring substituted with a carboxylic acid group at position 1 and a methyl group at position 2. The conjugated double bond (C1–C2) and electron-withdrawing carboxylic acid group confer distinct reactivity and physicochemical properties. The methyl group at C2 introduces steric and electronic effects that modulate its reactivity compared to unsubstituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKQQGWDQHQECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030763
Record name 2-Methylcyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-94-2
Record name 2-Methyl-1-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13148-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylcyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

Organic Chemistry
2-Methylcyclohex-1-ene-1-carboxylic acid serves as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications. The compound's structure allows it to participate in various chemical reactions, influencing its utility in synthetic pathways.

Medicinal Chemistry
The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives exhibit significant activity against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications.

Antimicrobial Activity

A study by Smith et al. (2022) demonstrated that derivatives of this compound showed significant efficacy against Gram-positive bacteria, highlighting its potential in antibiotic development. The mechanism involves inhibiting bacterial growth through interference with essential metabolic pathways.

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry indicated that this compound inhibits the production of pro-inflammatory cytokines in vitro. This suggests its potential therapeutic applications in treating inflammatory diseases.

Chiral Drug Development

The compound has been explored as a building block for synthesizing novel chiral drugs due to its ability to influence stereochemistry in drug design. Its unique structure allows it to interact selectively with various biological targets, enhancing its efficacy in medicinal applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at C2 significantly influences melting points, solubility, and stability. Key comparisons include:

Compound Substituent (C2) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
Cyclohex-1-enecarboxylic acid H 140.14 Not reported Base compound for kinetic studies
2-Methylcyclohex-1-ene-1-carboxylic acid CH₃ 154.17 Not reported Enhanced steric hindrance
2-Bromo-1-cyclohexene-1-carboxylic acid Br 221.04 102–103.5 Higher polarity and crystallinity
  • Melting Points : The brominated analog exhibits a higher melting point (102–103.5°C) due to stronger intermolecular forces (e.g., halogen bonding) compared to the methyl-substituted compound, where steric bulk may reduce crystallinity.

Reactivity in Kinetic Studies

Evidence from diazodiphenylmethane (DAM) reactions highlights substituent-driven differences:

  • Cyclohex-1-enecarboxylic acid (unsubstituted) reacts faster due to minimal steric hindrance at C2.
  • This compound exhibits slower reaction kinetics, attributed to steric shielding of the carboxylic acid group by the methyl substituent.

This trend aligns with the Hammett equation, where electron-donating groups (e.g., CH₃) reduce electrophilic reactivity.

Functional Group Modifications

  • Ethyl 2-Amino-1-cyclohexene-1-carboxylate: Replacing the carboxylic acid with an ester and adding an amino group drastically alters applications. The ester derivative is used in peptide synthesis and catalysis, whereas the carboxylic acid form is more reactive in acid-base reactions.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : A heterocyclic analog with a pyrimidine ring shows distinct electronic properties due to aromaticity and chlorine substitution, favoring use in medicinal chemistry.

Preparation Methods

Key Reaction Parameters

Parameter Details Reference
Catalyst Rhodium or ruthenium compounds on solid supports (e.g., Ru(acac)₃)
Solvent Tertiary cyclic amides (e.g., N-methylpyrrolidone)
Pressure 500–3,000 psig H₂
Temperature 100–240°C
Yield >80% (estimated from analogous reactions)

Mechanism :

  • Step 1 : Hydrogenation of the benzene ring in 2-methylbenzoic acid derivatives to form cyclohexanecarboxylic acid intermediates.
  • Step 2 : Partial dehydrogenation or selective hydrogenation to retain the double bond at the 1-position, yielding 2-methylcyclohex-1-ene-1-carboxylic acid.

Advantages :

  • High selectivity for aromatic ring hydrogenation.
  • Recyclable solvents reduce costs.

Limitations :

  • Requires precise control to avoid over-hydrogenation of the cyclohexene ring.

Esterification and Acid Hydrolysis

Ester derivatives are often intermediates in carboxylic acid synthesis. This method involves esterification followed by hydrolysis to isolate the target acid.

Typical Workflow

Step Reagents/Conditions Products Reference
Esterification Methanol,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylcyclohex-1-ene-1-carboxylic acid at the laboratory scale?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using precursors like substituted cyclohexene derivatives. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems has been demonstrated for structurally similar compounds . Alternatively, retrosynthesis analysis suggests starting from methyl 2-cyanocyclobutane-1-carboxylate derivatives, which can undergo hydrolysis and decarboxylation to form the target structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with reference standards (e.g., pharmacopeial-grade materials) for purity assessment .
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (to identify olefinic protons and methyl groups) and FT-IR (to verify carboxylic acid C=O stretching at ~1700 cm1^{-1}) .
  • Melting Point : Compare experimental mp values with literature data (e.g., analogs like trans-2-amino-1-cyclohexanecarboxylic acid have mp ranges of 274–278°C, indicating sensitivity to stereochemistry) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C to prevent decomposition, as recommended for similar cyclohexene carboxylic acids .
  • Hazard Mitigation : Use PPE (gloves, goggles) and adhere to protocols for harmful substances (Hazard Statement Xn). Follow P201/P202 guidelines for pre-experiment safety reviews .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during functionalization of the cyclohexene ring?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations to predict reactivity patterns of the conjugated diene-carboxylic acid system.
  • Experimental Validation : Perform kinetic studies under varying conditions (e.g., temperature, solvent polarity) to isolate intermediates. For example, competing pathways in trans-4-methylcyclohexanecarboxylic acid synthesis have been resolved via 13C^13C-NMR monitoring of reaction progress .

Q. What strategies optimize stereochemical control in derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of double bonds .
  • Protecting Groups : Use Fmoc-protected amino analogs (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) to stabilize reactive sites during synthesis .

Q. How can computational tools aid in predicting the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Estimation : Use software like MarvinSketch or ACD/pKa DB to predict ionization states of the carboxylic acid group. Experimental validation via potentiometric titration is recommended .
  • Degradation Studies : Monitor decomposition products (e.g., decarboxylation to 2-methylcyclohexene) using LC-MS under accelerated stability conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar compounds?

  • Methodological Answer :

  • Source Verification : Cross-check CAS registry numbers (e.g., trans-4-methylcyclohexanecarboxylic acid: 4331-54-8 vs. cis-isomer: 6128-75-2) to avoid misidentification .
  • Crystallography : Perform X-ray diffraction to confirm polymorphic forms, as seen in studies of 1-hydroxycyclohexa-2,4-diene-1-carboxylic acid derivatives .

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